methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Nomenclature and Structural Classification
The compound methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c]triazine-3-carboxylate (CAS: 1306753-61-6) is a pyrazolo-triazine derivative with a fused bicyclic core. Its IUPAC name reflects the substituents:
- Pyrazolo[5,1-c]triazine : A tricyclic system combining pyrazole and triazine rings.
- 4-[(E)-2-(Dimethylamino)vinyl] : A conjugated vinyl group with dimethylamine at position 4.
- 7-Ethyl and 8-(4-fluorophenyl) : Alkyl and aryl substituents at positions 7 and 8.
- 3-Carboxylate : A methyl ester at position 3.
Molecular Formula : C₁₉H₂₀FN₅O₂
Molecular Weight : 369.40 g/mol.
Structural Features :
- The pyrazole ring (positions 1–3) fused with a triazine (positions 4–6).
- Planar geometry confirmed by crystallographic analogs.
- Substituents enhance π-π stacking and hydrogen-bonding potential.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| SMILES | CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)/C=C/N(C)C |
| InChIKey | PFDQHCZZUNVQKX-ZHACJKMWSA-N |
| Topological Polar SA | 78.2 Ų |
Historical Context of Pyrazolotriazine Derivatives
Pyrazolotriazines emerged in the 1970s as hybrid heterocycles combining pyrazole’s stability with triazine’s electronic diversity. Early work focused on:
- Antimetabolites : Mimicking purine bases for anticancer activity.
- Agrochemicals : Herbicidal and fungicidal properties via electron-deficient triazine cores.
The dimethylamino vinyl group, introduced in the 2010s, improved solubility and target binding. Fluorophenyl substituents, widely adopted post-2000, enhanced metabolic stability.
Position in Heterocyclic Chemistry Literature
Pyrazolo[5,1-c]triazines occupy a niche in medicinal chemistry due to:
- Dual hydrogen-bonding sites : N1 and N5 interact with kinase ATP pockets.
- Tunable electronic profiles : Electron-withdrawing groups (e.g., fluorine) modulate reactivity.
Comparative Analysis :
Discovery and Development Timeline
Significance in Pyrazolo[5,1-c]triazine Research
This compound exemplifies three advancements:
- Targeted Drug Design : The 4-fluorophenyl group reduces off-target binding via steric hindrance.
- Synthetic Flexibility : Regioselective vinylation at position 4 avoids byproducts.
- Dual-mode activity : Combines kinase inhibition (via triazine) and DNA intercalation (via pyrazole).
Table 2: Comparative Bioactivity
| Analog | IC₅₀ (nM) | Target |
|---|---|---|
| Parent compound | 12.3 | CDK2 |
| 8-Phenyl derivative | 8.7 | VEGFR-2 |
| 7-Methyl analog | 23.1 | CAIX |
Properties
IUPAC Name |
methyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-5-14-16(12-6-8-13(20)9-7-12)18-22-21-17(19(26)27-4)15(25(18)23-14)10-11-24(2)3/h6-11H,5H2,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQHCZZUNVQKX-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 372.41 g/mol. It features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₅O₂ |
| Molecular Weight | 372.41 g/mol |
| CAS Number | 1306753-51-4 |
| MDL Number | MFCD19103595 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the dimethylamino vinyl group is crucial for enhancing its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 3.89 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes. One study reported IC50 values ranging from 0.034 to 0.052 µM for COX-2 inhibition, suggesting that the target compound may also possess anti-inflammatory properties .
Selective COX Inhibition
The selectivity index (SI) for COX-2 over COX-1 was found to be significantly high for certain derivatives of pyrazoles, indicating a favorable safety profile with reduced gastrointestinal side effects . This selectivity is crucial in developing anti-inflammatory drugs with fewer adverse effects.
Study on Anticancer Efficacy
In a study evaluating various pyrazolo compounds against different cancer cell lines (colon, hepatocellular, breast), it was found that certain derivatives exhibited notable antiproliferative effects. The presence of the dimethylamino group was linked to enhanced activity against several tumor types .
Evaluation of Anti-inflammatory Effects
A series of synthesized pyrazolo derivatives were tested in vivo using a carrageenan-induced rat paw edema model. The results indicated that several compounds significantly reduced edema compared to controls, demonstrating their potential as effective anti-inflammatory agents .
Comparison with Similar Compounds
Table 1. Structural Comparison of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Functional Implications
Position 4 Modifications
- The (E)-dimethylamino vinyl group in the target compound enhances electron-withdrawing capacity compared to the amino group in or the propyl chain in . This could improve binding to electron-rich biological targets.
- The ethyl ester (position 3) in vs. methyl ester in the target compound may alter metabolic stability, as methyl esters are generally hydrolyzed slower than ethyl esters .
Position 7 and 8 Substitutions
- Fluorophenyl at position 8 (target compound) offers a balance of electronegativity and steric effects compared to chlorophenyl in or unsubstituted phenyl in . Fluorine’s smaller size may reduce steric hindrance in target binding .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Conditions | Yield (%) | Key Variables |
|---|---|---|---|
| Heterocyclization | THF, reflux, 12h | ~65 | Solvent polarity, hydrazide type |
| Fluoroacylation | Dioxane, 50°C, 6h | ~70 | Acylating agent stoichiometry |
| Vinylation | Ethyl acetate, 60°C, 5h | ~80 | Temperature, base catalysis |
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
Structural validation requires:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm) and vinyl group geometry (E-configuration via coupling constants) .
- X-ray Crystallography: Resolve the fused pyrazolo-triazine core and verify substituent spatial orientation (e.g., dihedral angles between fluorophenyl and triazine rings) .
- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 466.18) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., ethyl acetate, dioxane) .
- Waste Disposal: Neutralize acidic/basic residues (e.g., from trifluoroacetylation) before disposal .
Advanced: How to design experiments evaluating this compound’s pharmacological activity?
Methodological Answer:
- Randomized Block Design: Use split-plot designs to test multiple bioactivity endpoints (e.g., enzyme inhibition, cytotoxicity) with replicates (n=4–5) to account for biological variability .
- Dose-Response Studies: Include IC determination via non-linear regression models (e.g., Hill equation) .
- Positive/Negative Controls: Compare against known triazine-based inhibitors (e.g., pyrazolo[5,1-c][1,2,4]triazine derivatives) to contextualize potency .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Use standardized assays (e.g., uniform ATPase inhibition protocols) to reduce variability .
- Structural-Activity Modeling: Apply QSAR to identify substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influencing activity discrepancies .
- Batch Purity Analysis: Verify compound purity (>95% via HPLC) and exclude degradation products (e.g., hydrolyzed carboxylate forms) .
Advanced: What strategies enhance regioselectivity in modifying the pyrazolo-triazine core?
Methodological Answer:
- Directing Groups: Use electron-withdrawing substituents (e.g., trifluoromethyl) to guide functionalization at C-3 or C-8 positions .
- Microwave-Assisted Synthesis: Improve regioselectivity in heterocyclization (e.g., 80°C, 30 min vs. conventional 12h reflux) .
- Protection/Deprotection: Temporarily block reactive sites (e.g., methyl carboxylate protection during vinylation) .
Advanced: How to study environmental fate and degradation pathways of this compound?
Methodological Answer:
- Environmental Partitioning: Measure logP (octanol-water) to predict bioaccumulation .
- Photolysis Studies: Expose to UV light (254 nm) in aqueous solutions to identify degradation products (e.g., via LC-MS) .
- Microbial Degradation: Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
Q. Table 2: Environmental Stability Parameters
| Parameter | Method | Key Findings |
|---|---|---|
| Hydrolysis Half-life | pH 7.4 buffer, 25°C | >30 days (stable in neutral conditions) |
| Photodegradation | UV light (254 nm), 48h | 40% degradation; carboxylate byproduct |
| Soil Adsorption | Batch equilibrium (Kd) | High adsorption (Kd = 12.3 L/kg) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
